molecular formula C9H7N3O3 B1496165 2-methyl-6-nitroquinazolin-4(3H)-one CAS No. 24688-36-6

2-methyl-6-nitroquinazolin-4(3H)-one

Cat. No. B1496165
CAS RN: 24688-36-6
M. Wt: 205.17 g/mol
InChI Key: VZHXAPYAFDFUSD-UHFFFAOYSA-N
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Description

2-methyl-6-nitroquinazolin-4(3H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinazolinone ring system with a methyl group and a nitro group attached to it.

Scientific Research Applications

Antimicrobial Activity

2-Methyl-6-nitroquinazolin-4(3H)-one: derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for the synthesis of various derivatives that can be tested against a range of microbial strains. Research has shown that certain quinazolinone derivatives exhibit significant activity against bacteria and fungi, making them candidates for the development of new antibiotics and antifungal medications .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of quinazolinone compounds are well-documented. They have been found to inhibit the production of inflammatory cytokines and mediators, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Additionally, their analgesic properties make them useful in pain management strategies .

Anticancer Applications

Quinazolinones, including 2-Methyl-6-nitroquinazolin-4(3H)-one , have shown promise in cancer research due to their ability to interfere with various cellular processes that are crucial for cancer cell survival. They have been investigated for their potential to act as kinase inhibitors, which can lead to the inhibition of cancer cell growth and proliferation .

Anticonvulsant Effects

Research into the anticonvulsant properties of quinazolinone derivatives has revealed their potential in treating epilepsy and other seizure disorders. These compounds can modulate neurotransmitter systems in the brain, contributing to their anticonvulsant effects .

Antiviral Activity

The structural flexibility of quinazolinones allows for the creation of derivatives that can target various stages of viral replication. Studies have indicated that quinazolinone derivatives can be effective against a range of viruses, including HIV, by inhibiting enzymes necessary for viral replication .

Cardiovascular Applications

Some quinazolinone derivatives have been found to possess vasodilatory properties, which can be beneficial in treating cardiovascular diseases. They may help in managing conditions like hypertension by relaxing blood vessels and reducing blood pressure .

Neuroprotective Properties

Quinazolinones have been explored for their neuroprotective effects, which could be valuable in the treatment of neurodegenerative diseases. They may offer protection against neuronal damage by modulating various signaling pathways involved in cell survival and apoptosis .

Agricultural Uses

Beyond medical applications, quinazolinone derivatives have also been investigated for their use in agriculture. They can serve as the basis for developing new pesticides and herbicides, providing an alternative to traditional chemical agents .

properties

IUPAC Name

2-methyl-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-5-10-8-3-2-6(12(14)15)4-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXAPYAFDFUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279948
Record name 2-methyl-6-nitroquinazolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-6-nitroquinazolin-4(3H)-one

CAS RN

24688-36-6
Record name 24688-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-6-nitroquinazolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-methyl-6-nitroquinazolin-4(3H)-one a good starting point for developing novel anti-cancer agents?

A1: 2-methyl-6-nitroquinazolin-4(3H)-one serves as a versatile building block for synthesizing diverse bis-quinazolinone derivatives. [] The presence of the nitro group and the halogen substituents allows for various chemical modifications, enabling the exploration of structure-activity relationships and the development of compounds with enhanced potency and selectivity towards specific cancer cell lines.

Q2: What are the advantages of using deep eutectic solvents (DES) in the synthesis of 2-methyl-6-nitroquinazolin-4(3H)-one derivatives as potential anti-cancer agents?

A2: Utilizing DES in the synthesis of these derivatives offers several benefits: []

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